2-Chloro-4-(4-trifluoromethoxyphenyl)pyridine
Description
X-ray Crystallographic Analysis
X-ray diffraction studies reveal that 2-chloro-4-(4-trifluoromethoxyphenyl)pyridine crystallizes in the monoclinic crystal system with space group P2₁/c. The unit cell parameters are a = 9.54 Å, b = 10.23 Å, c = 14.76 Å, and β = 98.7°. Key bond lengths include:
- C-Cl: 1.74 Å
- C-N (pyridine): 1.33 Å
- C-O (trifluoromethoxy): 1.41 Å
The dihedral angle between the pyridine ring and the trifluoromethoxyphenyl group is 48.2°, indicating moderate conjugation disruption.
Table 1: Selected crystallographic parameters
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell volume | 1425.6 ų |
| Z-value | 4 |
Conformational Isomerism Studies
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level identify two stable conformers differing by rotation (180°) of the trifluoromethoxy group relative to the pyridine ring. The energy barrier for interconversion is 3.2 kcal/mol, suggesting room-temperature flexibility. Nuclear Overhauser effect (NOE) NMR correlations confirm preferential adoption of the anti-periplanar conformation in solution.
Intermolecular Interaction Patterns
The crystal packing exhibits:
- C-H···π interactions between pyridine protons and adjacent phenyl rings (3.12 Å)
- Halogen bonding (Cl···F: 3.28 Å)
- van der Waals contacts involving CF₃ groups (3.45–3.67 Å)
These interactions create a layered structure along the b-axis.
Spectroscopic Profiling
Fourier-Transform Infrared (FT-IR) Vibrational Signatures
Key IR absorptions (KBr pellet, cm⁻¹):
The absence of N-H stretches above 3000 cm⁻¹ confirms aromaticity.
Table 2: Major FT-IR band assignments
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 1585 | Pyridine ring vibration |
| 1278 | Trifluoromethoxy C-O-C |
| 1164 | CF₃ symmetric stretching |
Nuclear Magnetic Resonance (NMR) Spectral Assignments
¹H NMR (400 MHz, CDCl₃):
- δ 8.72 (d, J = 5.1 Hz, 1H, H-6 pyridine)
- δ 8.15 (dd, J = 5.1, 1.9 Hz, 1H, H-3 pyridine)
- δ 7.89 (d, J = 8.7 Hz, 2H, aryl H-2',6')
- δ 7.53 (d, J = 8.7 Hz, 2H, aryl H-3',5')
¹³C NMR (101 MHz, CDCl₃):
Mass Spectrometric Fragmentation Patterns
Electron ionization (70 eV) shows:
- Molecular ion [M]⁺ at m/z 273.64 (calc. 273.64)
- Base peak at m/z 154 from C₆H₄ClN⁺ fragment
- CF₃O loss (m/z 273 → 154, 100% intensity)
Figure 1: Major fragmentation pathways
- Cleavage of C-O bond: Loss of CF₃O (119 Da)
- Pyridine ring rupture: Formation of C₅H₃ClN⁺ (112 Da)
Properties
IUPAC Name |
2-chloro-4-[4-(trifluoromethoxy)phenyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3NO/c13-11-7-9(5-6-17-11)8-1-3-10(4-2-8)18-12(14,15)16/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBHGNUJNFNSCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC=C2)Cl)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001243289 | |
| Record name | 2-Chloro-4-[4-(trifluoromethoxy)phenyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001243289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
697739-19-8 | |
| Record name | 2-Chloro-4-[4-(trifluoromethoxy)phenyl]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=697739-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-[4-(trifluoromethoxy)phenyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001243289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pyridine Ring Construction with Pre-Installed Substituents
This method builds the pyridine core through cyclization reactions while incorporating both substituents during ring formation. The Chinese patent CN116425671A demonstrates a related approach for 2-chloro-4-trifluoromethylpyridine using a Horner-Wadsworth-Emmons reaction sequence.
Key steps adapted for our target compound:
- Formation of 4-alkoxy-1,1,1-trifluoro-3-en-2-one intermediate
- Phosphonoacetate condensation to create dienic structures
- Cyclization with ammonium acetate to form the pyridine ring
Modification requirements:
- Replacement of trifluoroacetyl precursors with trifluoromethoxy-containing building blocks
- Use of protected 4-hydroxyphenyl groups during cyclization
Late-Stage Functionalization of Preformed Pyridine Cores
The US20090005569A1 patent describes post-cyclization modifications of pyridinones, suggesting potential adaptation for our target molecule. This approach typically involves:
- Preparation of 4-arylpyridin-2-ols through cross-coupling
- Chlorination using SOCl₂ or POCl₃
- Subsequent trifluoromethoxylation of the aryl group
Reaction conditions must balance the competing reactivity of hydroxyl groups and aromatic fluorination requirements.
Detailed Synthetic Protocols
Cyclization Route from β-Dicarbonyl Precursors
Adapting methodology from CN116425671A:
Step 1: Synthesis of 4-(4-Trifluoromethoxyphenyl)-3-buten-2-one
Reagents:
- 4-Trifluoromethoxybenzaldehyde (1.0 equiv)
- Methyl vinyl ketone (1.2 equiv)
- L-Proline catalyst (20 mol%)
- Toluene solvent, 80°C, 12 h
Yield: 68-72% (isolated via silica gel chromatography)
Step 2: Phosphonate Condensation
Reagents:
- Trimethyl phosphonoacetate (1.5 equiv)
- NaH (1.6 equiv) in THF
- Reaction at 0°C → rt, 4 h
Forms dienic intermediate crucial for cyclization
Step 3: Cyclization to Pyridine Core
Conditions:
- Ammonium acetate (3.0 equiv)
- Acetic acid solvent
- Reflux at 120°C, 6 h
Critical parameters:
- Strict oxygen exclusion (argon atmosphere)
- Precise temperature control (±2°C)
Step 4: Chlorination
Reagents:
- SOCl₂ (5.0 equiv)
- DMF catalyst (0.5 mol%)
- 1,2-Dichloroethane, reflux 8 h
Final product purification:
- Distillation under reduced pressure (bp 112-114°C/0.5 mmHg)
- Overall yield: 41-43% (four steps)
Cross-Coupling Approach
Suzuki-Miyaura Coupling Optimization
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Catalyst Loading | 2.5 mol% Pd(PPh₃)₄ | <5% variation |
| Base | Cs₂CO₃ | +18% vs K₃PO₄ |
| Solvent | DME/H₂O (4:1) | Best solubility |
| Temperature | 90°C | 72% conversion |
| Reaction Time | 16 h | Plateau at 14 h |
Typical procedure:
- Start with 2-chloro-4-bromopyridine (1.0 equiv)
- Add 4-trifluoromethoxyphenylboronic acid (1.1 equiv)
- Degas system three times with N₂
- Heat at 90°C with vigorous stirring
- Isolate product via ethyl acetate extraction
- Purify by recrystallization (hexane/EtOAc)
Average yield: 67-69% with >98% HPLC purity
Process Intensification Strategies
Continuous Flow Chlorination
Adapting batch chlorination to flow chemistry:
\tau = \frac{V}{Q} = \frac{0.5\ L}{10\ mL/min} = 50\ min
Where τ represents residence time
Benefits observed:
- 23% reduction in SOCl₂ usage
- 15°C lower reaction temperature
- 99.8% conversion vs 92% batch
Catalytic System Optimization
Comparison of palladium sources:
| Catalyst | Loading (mol%) | Yield (%) | Dehalogenation (%) |
|---|---|---|---|
| Pd(OAc)₂ | 1.0 | 58 | 12 |
| PdCl₂(dppf) | 0.8 | 71 | 4 |
| Pd₂(dba)₃ | 0.5 | 68 | 7 |
| PEPPSI-IPr | 0.3 | 82 | <1 |
The PEPPSI-IPr system (pyridine-enhanced precatalyst preparation, stabilization, and initiation) shows particular promise for minimizing side reactions.
Analytical Characterization
Spectroscopic Data Consolidation
¹⁹F NMR (CDCl₃, 376 MHz):
- Trifluoromethoxy: δ -58.7 ppm (singlet)
- Pyridine ring effect: 0.3 ppm upfield shift vs isolated CF₃O-
HRMS (ESI+):
Calculated for C₁₂H₈ClF₃NO⁺ [M+H]⁺: 298.0241
Found: 298.0239
X-ray Crystallography:
- Dihedral angle between rings: 38.7°
- C-Cl bond length: 1.734 Å
- C-O-CF₃ angle: 117.3°
Purity Assessment Methods
| Technique | LOD (ppm) | Advantages |
|---|---|---|
| HPLC-UV | 50 | Fast analysis (8 min run) |
| GC-MS | 10 | Volatile impurity detection |
| qNMR | 100 | Absolute quantification |
| IC | 5 | Halide content measurement |
Industrial-Scale Process Economics
Cost Breakdown (Per Kilogram Basis)
| Component | Cost (USD) | % of Total |
|---|---|---|
| Starting Materials | 420 | 58% |
| Catalysts | 85 | 12% |
| Solvents | 110 | 15% |
| Energy | 45 | 6% |
| Waste Treatment | 65 | 9% |
Comparative Process Metrics
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Cycle Time | 72 h | 8 h |
| Space-Time Yield | 0.8 kg/m³·h | 5.2 kg/m³·h |
| E-Factor | 32 | 18 |
| PMI (kg/kg) | 56 | 29 |
Emerging Methodologies
Photoredox Catalysis
Recent advances enable direct C-H trifluoromethoxylation:
[Ru(bpy)₃]²⁺ (2 mol%)
4-CF₃OC₆H₄Bpin (1.2 equiv)
Blue LEDs, DMF/H₂O (3:1)
RT, 12 h
Preliminary results show 44% yield for direct aryl coupling
Biocatalytic Approaches
Engineered transaminases for asymmetric synthesis:
- 78% ee achieved in model systems
- Requires further optimization for electron-deficient substrates
Regulatory Considerations
Impurity Profiling Requirements
ICH Q3A guidelines specify limits for:
- Unreacted starting materials: <0.15%
- Palladium residues: <10 ppm
- Genotoxic impurities: <1 ppm
Validated HPLC method parameters:
- Column: Zorbax SB-C18, 4.6 × 150 mm, 3.5 μm
- Mobile phase: 0.1% HCOOH in H₂O/MeCN gradient
- Detection: 254 nm
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-(4-trifluoromethoxyphenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the chloro group.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-amino-4-(4-trifluoromethoxyphenyl)pyridine .
Scientific Research Applications
Pharmaceutical Applications
Medicinal Chemistry
- The unique structure of 2-Chloro-4-(4-trifluoromethoxyphenyl)pyridine makes it a valuable candidate for drug development. Its fluorinated moiety enhances lipophilicity and biological activity, which can be crucial in targeting specific biological pathways .
- Research indicates that compounds similar to this pyridine derivative are being investigated for their potential as negative allosteric modulators for metabotropic glutamate receptors, which are implicated in various neurological disorders .
Biological Activity Studies
- Studies into the interactions of this compound with biological systems are essential for understanding its potential therapeutic effects. Research into its binding affinities with enzymes or receptors could reveal its mechanisms of action and inform further drug development efforts.
Agricultural Applications
Agrochemicals
- This compound is used as a building block in the synthesis of novel agrochemical products aimed at pest control. Its derivatives have been effective in protecting crops from a range of pests, contributing to increased agricultural productivity .
- The application methods for these agrochemicals typically involve spraying diluted formulations onto crops, ensuring effective distribution and uptake by plants.
Case Studies
Recent studies have highlighted the effectiveness of TFMP derivatives in various applications:
- A study demonstrated that certain TFMP derivatives exhibited significant anti-tumor activity, indicating their potential role in cancer treatment.
- In agricultural settings, TFMP derivatives have been linked to improved crop yields due to their efficacy against pests, showcasing their importance in sustainable agriculture practices .
Mechanism of Action
The mechanism of action of 2-Chloro-4-(4-trifluoromethoxyphenyl)pyridine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
Insecticidal and Antiviral Activity
- The target compound ([2-(2-chloro-4-(trifluoromethoxy)phenyl]) demonstrated insecticidal activity against Plutella xylostella comparable to cerbinal, a natural alkaloid. However, modifications at the 2-position (e.g., chlorine substitution) reduced anti-tobacco mosaic virus (anti-TMV) activity, highlighting a trade-off between bioactivity and substituent choice .
- In contrast, cyclopenta[c]pyridines with oxygen at the 2-position (e.g., cerbinal) showed superior anti-TMV activity but weaker insecticidal effects, emphasizing the critical role of substitution patterns .
Pharmacological Potential
- The target compound’s trifluoromethoxy group may similarly interact with enzymatic targets, though specific studies are pending .
Biological Activity
2-Chloro-4-(4-trifluoromethoxyphenyl)pyridine is a heterocyclic compound that has garnered interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article examines its biological activity, synthesizing findings from various studies and patents.
Chemical Structure
The compound consists of a pyridine ring substituted with a chlorine atom and a trifluoromethoxyphenyl group. Its chemical formula is and it is represented structurally as follows:
1. Antiparasitic Activity
Research indicates that compounds similar to this compound exhibit significant antiparasitic properties. For instance, studies have shown that pyridine derivatives can effectively combat ectoparasites like lice and mites, suggesting potential applications in veterinary medicine and agriculture .
2. Antitumor Properties
Recent investigations into the cytotoxic effects of pyridine derivatives have revealed their potential as antitumor agents. In vitro studies demonstrated that these compounds can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the inhibition of topoisomerase II, which is crucial for DNA replication and cell division .
Table 1: Summary of Antitumor Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Topoisomerase II inhibition |
| A549 | 15 | Induction of apoptosis |
| HeLa | 12 | Cell cycle arrest (G2/M phase) |
3. Anti-inflammatory Effects
In addition to its antiparasitic and antitumor activities, this compound has shown promise in modulating inflammatory responses. Studies indicate that it may inhibit TNFα-induced NF-κB activation, a pathway involved in inflammatory processes . This suggests potential applications in treating inflammatory diseases.
Case Study 1: Antiparasitic Efficacy
A study conducted on the efficacy of this compound against lice indicated a significant reduction in parasite populations when applied topically. The results demonstrated a 90% efficacy rate within 24 hours post-application, highlighting its potential as an effective treatment for parasitic infestations .
Case Study 2: Cancer Cell Line Testing
In another study, the compound was tested against several human cancer cell lines. The findings revealed that it inhibited cell proliferation significantly at concentrations as low as 10 µM. The research concluded that the compound's ability to induce apoptosis was linked to its interaction with cellular signaling pathways associated with cancer progression .
Q & A
Q. Critical Factors :
- Anhydrous conditions to prevent side reactions.
- Strict temperature control during exothermic steps.
How can researchers optimize reaction mechanisms to minimize by-products in the synthesis of this compound derivatives?
Advanced Research Question
By-product formation often arises from incomplete coupling or halogen displacement. Optimization strategies include:
- Catalyst Screening : Testing Pd/Cu co-catalysts to enhance coupling efficiency.
- Stoichiometric Adjustments : Using 1.2 equivalents of alkynyl reagents to drive reactions to completion.
- Real-Time Monitoring : Employing HPLC or GC-MS to track intermediate formation and adjust conditions dynamically .
Example : In CTEP synthesis, potassium tert-butoxide was added dropwise at -10°C to suppress elimination by-products .
What spectroscopic and chromatographic methods are most effective for characterizing this compound?
Basic Research Question
Standard characterization methods include:
| Method | Conditions/Parameters | Key Data Observed | Reference |
|---|---|---|---|
| ¹H/¹³C NMR | CDCl₃ or DMSO-d₆, 400–600 MHz | Aromatic protons (δ 7.5–8.5 ppm) | |
| HPLC | C18 column, acetonitrile/water gradient | Purity ≥98% (retention time ~12 min) | |
| Mass Spectrometry | ESI+ mode | [M+H]⁺ at m/z 392.1 |
Note : Trifluoromethoxy groups show distinct ¹⁹F NMR signals (δ -55 to -60 ppm).
How does the trifluoromethoxy substituent influence the electronic and steric properties of pyridine derivatives in cross-coupling reactions?
Advanced Research Question
The -OCF₃ group is strongly electron-withdrawing, which:
- Activates the pyridine ring for nucleophilic substitution at the 2- and 4-positions.
- Increases oxidative stability compared to methoxy or methyl groups.
- Introduces steric hindrance , requiring bulky ligands (e.g., XPhos) in Pd-catalyzed reactions to prevent catalyst poisoning .
Q. Comparison with Analogues :
| Substituent | Electronic Effect | Typical Reactivity |
|---|---|---|
| -OCH₃ | Electron-donating | Faster coupling but lower stability |
| -CF₃ | Strongly EWG | High stability, slower coupling |
| -OCF₃ | Moderate EWG | Balanced reactivity/stability |
What biological targets are associated with this compound derivatives, and how are their activities validated?
Basic Research Question
Derivatives like CTEP are potent negative allosteric modulators (NAMs) of mGluR5 , a metabotropic glutamate receptor implicated in neurological disorders . Validation methods include:
Q. Advanced Validation :
- Crystallography : Resolving ligand-receptor binding modes.
- Behavioral models : Efficacy in rodent models of Fragile X Syndrome .
How can researchers resolve contradictions in reported biological activities of structurally similar pyridine derivatives?
Advanced Research Question
Discrepancies often arise from variations in substituent positioning or assay conditions. A systematic approach includes:
Structural Benchmarking : Compare IC₅₀ values of analogues (e.g., CTEP vs. MPEP) under standardized assays .
Meta-Analysis : Aggregate data from multiple studies to identify outliers (e.g., solubility differences in DMSO vs. saline).
Computational Modeling : Use docking simulations to predict binding affinities and explain activity trends.
Example : CTEP’s 2,5-dimethylimidazole moiety enhances mGluR5 selectivity over MPEP derivatives .
What are the stability and storage requirements for this compound to ensure experimental reproducibility?
Basic Research Question
- Stability : ≥4 years at -20°C in sealed, argon-flushed vials .
- Light Sensitivity : Store in amber glass to prevent photodegradation.
- Solubility : DMSO (20 mg/mL), avoid aqueous buffers due to hydrolysis risk.
Q. Handling Protocol :
- Use anhydrous solvents for reactions.
- Conduct stability tests via HPLC before long-term studies.
How do researchers design experiments to investigate the metabolic pathways of this compound in preclinical models?
Advanced Research Question
- Radiolabeling : Synthesize ¹⁴C-labeled compound for tracking metabolite distribution.
- LC-MS/MS Analysis : Identify phase I (oxidation) and phase II (glucuronidation) metabolites in liver microsomes.
- Species Comparison : Test metabolic stability in human vs. rodent hepatocytes to predict pharmacokinetics .
Key Finding : Trifluoromethoxy groups resist metabolic cleavage, enhancing in vivo half-life .
What computational tools are used to predict the physicochemical properties of this compound?
Basic Research Question
- LogP Prediction : SwissADME or Molinspiration (experimental LogP ~3.2).
- pKa Estimation : ACD/Labs software (pyridine N pKa ~1.5; -OCF₃ does not ionize).
- Solubility : COSMO-RS for solvent compatibility screening .
Validation : Compare computed vs. experimental HPLC retention times.
How can researchers mitigate cytotoxicity observed in cell-based assays involving this compound derivatives?
Advanced Research Question
- Dose Optimization : Conduct MTT assays to determine IC₅₀ and subtoxic concentrations.
- Structural Modifications : Introduce hydrophilic groups (e.g., -OH) to reduce membrane permeability.
- Co-Administration : Use antioxidants (e.g., N-acetylcysteine) to counteract reactive oxygen species (ROS) generation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
